molecular formula C16H17N3O2 B2959384 5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 2034569-14-5

5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2959384
CAS No.: 2034569-14-5
M. Wt: 283.331
InChI Key: AWXFLETXVUZPKQ-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of the oxazole ring through cyclization reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropylpyridin-3-ylboronic acid: Shares the cyclopropyl and pyridine moieties but lacks the oxazole ring.

    3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Contains a pyridine ring and a cyclopropyl group but differs in the overall structure.

Uniqueness

5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of structural features, including the oxazole ring and the cyclopropyl group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(14-6-15(21-19-14)12-3-4-12)18-8-10-5-13(9-17-7-10)11-1-2-11/h5-7,9,11-12H,1-4,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXFLETXVUZPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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